molecular formula C21H23NO3 B214511 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer B214511
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: QBCWVPVZJOMDGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It is a potent and selective inhibitor of protein kinase C (PKC), which is an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.

Wirkmechanismus

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 is a potent and selective inhibitor of PKC, which is an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, cytokines, and stress. Upon activation, PKC phosphorylates various downstream targets, leading to the activation or inhibition of various cellular processes. 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 inhibits the activity of PKC by binding to its catalytic domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and invasion, and sensitize cancer cells to chemotherapy and radiation therapy. In cardiovascular cells, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to improve cardiac function, reduce myocardial infarction size, and inhibit platelet aggregation and thrombosis. In neurological cells, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to improve cognitive function, reduce neuroinflammation, and protect against oxidative stress and excitotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PKC inhibition, which allows for the specific targeting of PKC-dependent cellular processes. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. One limitation is its potential off-target effects, which may affect other cellular processes and lead to unwanted side effects. Another limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has several potential future directions for research. One direction is the development of more potent and selective PKC inhibitors, which may have greater therapeutic efficacy and fewer side effects. Another direction is the identification of novel PKC-dependent cellular processes and targets, which may lead to the development of new therapeutic strategies. Additionally, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 may have potential applications in other diseases and conditions, such as diabetes, inflammation, and viral infections, which warrant further investigation.

Synthesemethoden

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 can be synthesized using various methods, including the condensation of 3-hydroxy-2-indolone with 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethylamine, followed by N-methylation using formaldehyde and formic acid. Another method involves the reaction of 3-hydroxy-2-indolone with 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl isocyanate, followed by N-methylation using formaldehyde and sodium cyanoborohydride.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. In cancer, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In cardiovascular diseases, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to improve cardiac function and reduce myocardial infarction size in animal models. In neurological disorders, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

Eigenschaften

Produktname

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molekularformel

C21H23NO3

Molekulargewicht

337.4 g/mol

IUPAC-Name

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C21H23NO3/c1-12-10-13(2)15(4)19(14(12)3)18(23)11-21(25)16-8-6-7-9-17(16)22(5)20(21)24/h6-10,25H,11H2,1-5H3

InChI-Schlüssel

QBCWVPVZJOMDGS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C)C

Kanonische SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.